molecular formula C6H9N3O3 B613115 6-ジアゾ-5-オキソ-D-ノルロイシン CAS No. 71629-86-2

6-ジアゾ-5-オキソ-D-ノルロイシン

カタログ番号: B613115
CAS番号: 71629-86-2
分子量: 171,16 g/mole
InChIキー: MKZFABOMIIHLIT-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Diazo-5-oxo-D-norleucine, also known as 6-Diazo-5-oxo-D-norleucine, is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171,16 g/mole. The purity is usually 95%.
BenchChem offers high-quality 6-Diazo-5-oxo-D-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Diazo-5-oxo-D-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん治療薬

DONは、60年以上もの間、潜在的な抗がん治療薬として研究されてきました {svg_1}. 1950年代に実施されたDONの臨床研究では、低用量の毎日投与により、抗腫瘍活性が示唆されました {svg_2}. 近年、複数の腫瘍タイプがグルタミン依存性であるという認識から、DONなどの代謝阻害剤に対する関心が再び高まっています {svg_3}.

グルタミン代謝の阻害

DONは、広範な活性を持つグルタミン拮抗剤です {svg_4}. DONは、グルタミン代謝を阻害し、グリオーマのmurineモデルにおいて抗腫瘍効果を示します {svg_5}.

プロドラッグ戦略

消化器系の毒性を回避するため、DONのプロドラッグ戦略が開発されました。この戦略は、CNSを含む腫瘍組織への活性化合物の送達を強化することを目的としています {svg_6}. これらのプロドラッグを代謝阻害に適した低用量で毎日投与すると、著しい毒性なく、強力な効果を発揮します {svg_7}.

シチジン三リン酸シンターゼ1(CTPS1)の阻害剤

DONは、グルタミン類似体であり、シチジン三リン酸シンターゼ1(CTPS1)の機能、特異性、および特性を研究するための阻害剤として使用されます {svg_8}.

グルタミナーゼの阻害剤

DONは、細胞間のグルタミン(GLN)フラックスを阻害するために使用されます {svg_9}. 様々なグルタミナーゼの機能と特性を研究するために使用されます {svg_10}.

DNA鎖の切断

腫瘍抑制抗生物質であるDONは、DNAの一本鎖切断を引き起こしました {svg_11}. そのため、超らせん状のプラスミドDNAは、開いた環状の緩和型に変換されました {svg_12}.

超音波療法の強化

H22マウス肝がんモデルにおいて、超音波療法は腫瘍血管を選択的に破壊し、腫瘍の低酸素状態を悪化させ、ニトロレダクターゼ(NTR)の発現を1.67倍増加させました {svg_13}. 超音波と低酸素活性化DONプロドラッグナノ粒子(HDON-NPs)の併用療法は、相乗効果を示し、腫瘍抑制率(TSR)は90.2%±6.4%となり、超音波療法単独の5.93倍に達しました {svg_14}.

作用機序

Target of Action

6-Diazo-5-oxo-D-norleucine (DON) is a broadly active glutamine antagonist . It primarily targets glutamine-utilizing enzymes . These enzymes play a crucial role in various metabolic processes, including the synthesis of nucleosides, amino acids, and hexosamine sugars .

Mode of Action

DON inhibits its targets by covalent binding, or more precisely, by alkylation . Due to its structural similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them . This inhibition disrupts the normal metabolic processes that rely on glutamine, leading to changes at the cellular level .

Biochemical Pathways

The primary biochemical pathway affected by DON is glutaminolysis . In this pathway, glutamine is hydrolyzed to glutamate and ammonia by the enzyme glutaminase . Glutamate, produced from glutamine by glutaminase and glutamine amidotransferase activities, may be further metabolized to alpha-ketoglutarate and provide a carbon skeleton source for the mitochondrial tricarboxylic acid cycle (TCA cycle) .

Pharmacokinetics

The pharmacokinetics of DON are currently under investigation. A phase I/IIa dose-escalation clinical trial is being conducted to assess the safety and pharmacokinetics of DON over a range of doses . The trial involves the administration of a single intravenous (IV) dose of DON to healthy adults, adults with uncomplicated malaria, and pediatric patients .

Result of Action

The inhibition of glutamine-utilizing enzymes by DON leads to a disruption in the normal metabolic processes of cells . This disruption can lead to apoptosis, or programmed cell death . In vitro studies have shown that DON treatment can cause DNA single-strand breaks .

Action Environment

The action, efficacy, and stability of DON can be influenced by various environmental factors. For instance, the recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Furthermore, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues, including the CNS . These strategies aim to circumvent gastrointestinal (GI) toxicity, which was a major impediment to the successful clinical use of DON in the past .

特性

IUPAC Name

(2R)-2-amino-6-diazo-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71629-86-2
Record name 6-Diazo-5-oxo-D-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Diazo-5-oxo-D-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-DIAZO-5-OXO-D-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8X7GV6DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Diazo-5-oxo-D-norleucine
Reactant of Route 2
6-Diazo-5-oxo-D-norleucine
Reactant of Route 3
6-Diazo-5-oxo-D-norleucine
Reactant of Route 4
6-Diazo-5-oxo-D-norleucine
Reactant of Route 5
6-Diazo-5-oxo-D-norleucine
Reactant of Route 6
6-Diazo-5-oxo-D-norleucine
Customer
Q & A

Q1: How does 6-Diazo-5-oxo-D-norleucine interact with γ-glutamyl transpeptidase, and what are the downstream effects?

A: 6-Diazo-5-oxo-D-norleucine acts as an affinity label for γ-glutamyl transpeptidase []. This means it binds to the enzyme's active site due to its structural similarity to the substrate, D-glutamine. This binding is irreversible and leads to the inactivation of the enzyme []. The inactivation occurs through covalent modification, with approximately one molecule of the inhibitor binding to the enzyme's small subunit for every 69000 g of enzyme []. The presence of maleate, which enhances the enzyme's glutaminase activity, significantly speeds up the inactivation process []. This inactivation ultimately disrupts the enzyme's role in glutathione metabolism and amino acid transport.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。